![molecular formula C7H11NO B14803556 3-methyl-5-[(E)-prop-1-enyl]-4,5-dihydro-1,2-oxazole](/img/structure/B14803556.png)
3-methyl-5-[(E)-prop-1-enyl]-4,5-dihydro-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-5-[(E)-prop-1-enyl]-4,5-dihydro-1,2-oxazole is a heterocyclic organic compound that features a five-membered ring containing both nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-[(E)-prop-1-enyl]-4,5-dihydro-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable nitrile with an alkene in the presence of a catalyst. The reaction conditions often include the use of solvents such as toluene or dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-5-[(E)-prop-1-enyl]-4,5-dihydro-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles and dihydrooxazoles, which can have different functional groups attached to the ring structure .
Applications De Recherche Scientifique
3-methyl-5-[(E)-prop-1-enyl]-4,5-dihydro-1,2-oxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-methyl-5-[(E)-prop-1-enyl]-4,5-dihydro-1,2-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-methyl-5-[(E)-prop-1-enyl]-4,5-dihydro-1,2-thiazole: Similar structure but contains sulfur instead of oxygen.
3-methyl-5-[(E)-prop-1-enyl]-4,5-dihydro-1,2-imidazole: Contains an additional nitrogen atom in the ring.
3-methyl-5-[(E)-prop-1-enyl]-4,5-dihydro-1,2-pyrazole: Contains two nitrogen atoms in the ring.
Uniqueness
The presence of both nitrogen and oxygen in the ring structure of 3-methyl-5-[(E)-prop-1-enyl]-4,5-dihydro-1,2-oxazole gives it unique electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it distinct from similar compounds .
Propriétés
Formule moléculaire |
C7H11NO |
|---|---|
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
3-methyl-5-[(E)-prop-1-enyl]-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C7H11NO/c1-3-4-7-5-6(2)8-9-7/h3-4,7H,5H2,1-2H3/b4-3+ |
Clé InChI |
MMGPCIREDMHQTM-ONEGZZNKSA-N |
SMILES isomérique |
C/C=C/C1CC(=NO1)C |
SMILES canonique |
CC=CC1CC(=NO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[(2E)-3-(4-methylphenyl)prop-2-enoyl]carbamothioyl}amino)benzamide](/img/structure/B14803473.png)
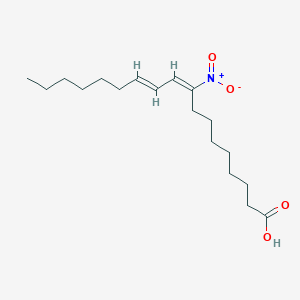
![4-[(10S,13R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14803485.png)

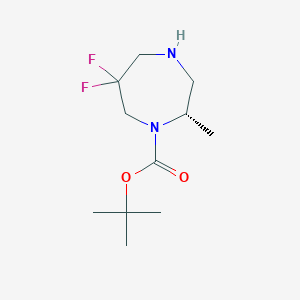
![2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14803519.png)
![3-phenyl-N'-[(1E)-1-phenylethylidene]propanehydrazide](/img/structure/B14803526.png)

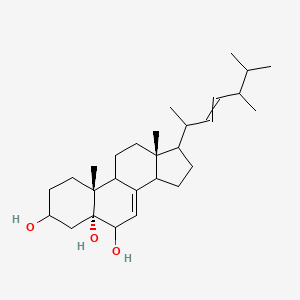
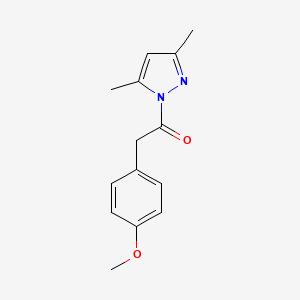
![N-[4-Methyl-3-[6-(4-Methylpiperazin-1-Yl)-4-Oxidanylidene-Quinazolin-3-Yl]phenyl]-2-Morpholin-4-Yl-Pyridine-4-Carboxamide](/img/structure/B14803538.png)
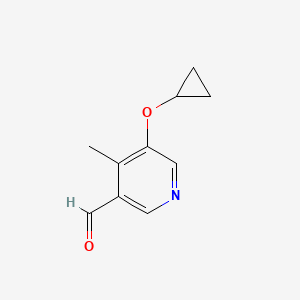
![2-(4-chloro-2,3-dimethylphenoxy)-N-[4-(cyclohexylsulfamoyl)phenyl]acetamide](/img/structure/B14803548.png)

